![molecular formula C14H25NO4S B1531789 tert-butyl (3R,4R)-3-hydroxy-4-[(2-methyloxolan-3-yl)sulfanyl]pyrrolidine-1-carboxylate CAS No. 2291910-03-5](/img/structure/B1531789.png)

tert-butyl (3R,4R)-3-hydroxy-4-[(2-methyloxolan-3-yl)sulfanyl]pyrrolidine-1-carboxylate

Übersicht

Beschreibung

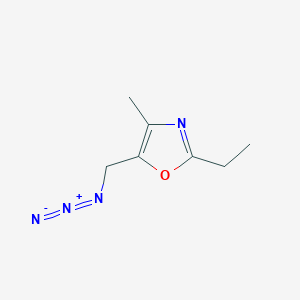

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also involve discussing the yield and purity of the synthesized compound.Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography and NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include its reactivity, the conditions under which it reacts, the products formed, and the mechanisms of these reactions.Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Research has focused on the synthesis and reactivity of compounds with structures related to tert-butyl (3R,4R)-3-hydroxy-4-[(2-methyloxolan-3-yl)sulfanyl]pyrrolidine-1-carboxylate. For example, studies have explored the flash vacuum pyrolysis (FVP) of tert-butyl derivatives, resulting in products like 3-hydroxy-1H-pyrrole, indicating the potential for generating pyrrole derivatives from similar compounds (Hill et al., 2009). Such reactivity could be exploited in the synthesis of heterocyclic compounds with applications in material science and pharmaceuticals.

Metabolic Studies

Compounds featuring tert-butyl and pyrrolidine structures have been subjects of metabolic studies, which are crucial for understanding their behavior in biological systems. For instance, research on CP-533,536, a compound with a tert-butyl group, revealed insights into its metabolism by cytochrome P450 enzymes, highlighting the pathways involved in its biotransformation (Prakash et al., 2008). Such studies are essential for drug development, providing information on drug metabolism, potential interactions, and pathways for optimization.

Catalysis and Synthesis

Another area of research involves the use of tert-butyl and pyrrolidine derivatives in catalysis. For example, studies have described the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, showcasing methods for creating complex heterocyclic structures that could have applications ranging from catalyst design to new material development (Moskalenko & Boev, 2014).

Prodigiosin Analog Synthesis

Research into the singlet oxygen reactions of pyrrole carboxylic acid tert-butyl esters, leading to precursors of prodigiosin and its analogs, demonstrates the compound's role in synthesizing biologically active molecules. Prodigiosin is known for its anti-cancer and immunosuppressive properties, underscoring the potential of tert-butyl pyrrolidine derivatives in medicinal chemistry (Wasserman et al., 2004).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It’s important to handle all chemical compounds safely and responsibly.

Zukünftige Richtungen

This could involve discussing potential applications of the compound, areas where further research is needed, and unanswered questions about its properties or behavior.

I hope this general information is helpful. If you have a specific question about a particular compound or topic, feel free to ask!

Eigenschaften

IUPAC Name |

tert-butyl (3R,4R)-3-hydroxy-4-(2-methyloxolan-3-yl)sulfanylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4S/c1-9-11(5-6-18-9)20-12-8-15(7-10(12)16)13(17)19-14(2,3)4/h9-12,16H,5-8H2,1-4H3/t9?,10-,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTARPCVUAMCQX-RUJICJSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)SC2CN(CC2O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(CCO1)S[C@@H]2CN(C[C@H]2O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (3R,4R)-3-hydroxy-4-[(2-methyloxolan-3-yl)sulfanyl]pyrrolidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol](/img/structure/B1531709.png)

![2-Cyclohexyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1531718.png)

![Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1531719.png)

![(3,3-Dimethylbutan-2-yl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1531728.png)